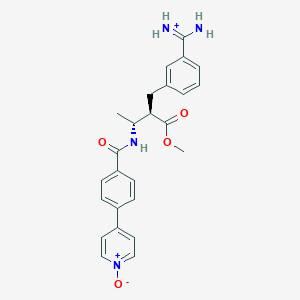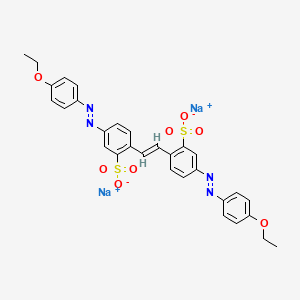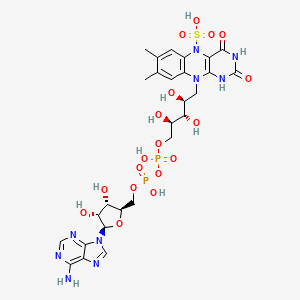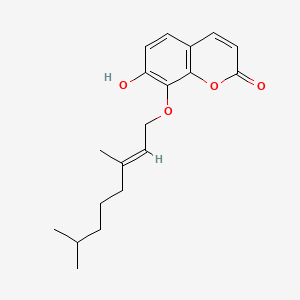![molecular formula C6H14BN3O3 B1231310 {3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine](/img/structure/B1231310.png)
{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(1,3,2-dioxaborolan-2-yl)oxy]propyl}guanidine is a member of the class of guanidines obtained by replacement of one of the amino hydrogens of guanidine itself by a (1,3,2-dioxaborolan-2-yl)oxypropyl group. It is a 1,3,2-dioxaborolane and a member of guanidines.
Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Agonists Development
- The acylation of the guanidine group in compounds like 3-[(1,3,2-Dioxaborolan-2-yl)oxy]propylguanidine shows potential in developing potent histamine H4 receptor agonists. These agonists possess selectivity and intrinsic activity that are crucial in histamine receptor-related therapies and research (Igel et al., 2009).
Preventing Advanced Glycation Endproducts (AGEs) Formation
- Aminoguanidine, a derivative of guanidine, reacts with alpha,beta-dicarbonyl compounds to prevent the formation of AGEs. This aspect is vital in the study of diabetic complications and AGE-related disorders (Thornalley, 2003).
DNA Damage Investigation
- The reaction of aminoguanidine with Fe+3, showing DNA damage, provides a perspective on its potential use and effects in clinical settings, especially in the context of diabetes (Suji & Sivakami, 2006).
Development of Near-Infrared Fluorescent Probes
- The design of near-infrared fluorescence off-on probes using compounds with a dioxaborolan-2-yl group for detecting agents like benzoyl peroxide in biological samples showcases the application in fluorescence imaging and detection (Tian et al., 2017).
Vulnerability of Spinal Motor Neurons to Reactive Dicarbonyl Compounds
- Research on the vulnerability of spinal motor neurons to reactive compounds, including derivatives of guanidine, is significant for understanding the pathophysiology of neurodegenerative diseases (Shinpo et al., 2000).
Investigation of Antioxidant Properties
- The antioxidant properties of aminoguanidine and its derivatives have been studied by exploring their reactions with various oxidants, which is critical for understanding their potential role in biological systems (Xiang et al., 2019).
Development of Energetic Derivatives
- The synthesis of new energetic derivatives of nitroguanidine, which include the modification of guanidine frameworks, contributes to the development of materials with potential applications in explosive and propellant technologies (Wu et al., 2015).
Eigenschaften
Produktname |
{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine |
|---|---|
Molekularformel |
C6H14BN3O3 |
Molekulargewicht |
187.01 g/mol |
IUPAC-Name |
2-[3-(1,3,2-dioxaborolan-2-yloxy)propyl]guanidine |
InChI |
InChI=1S/C6H14BN3O3/c8-6(9)10-2-1-3-11-7-12-4-5-13-7/h1-5H2,(H4,8,9,10) |
InChI-Schlüssel |
QHANCKHXGBJANE-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)OCCCN=C(N)N |
Kanonische SMILES |
B1(OCCO1)OCCCN=C(N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



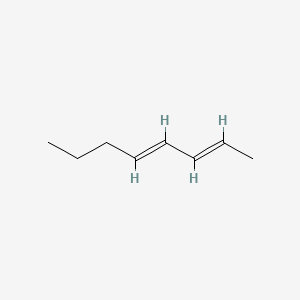
![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)

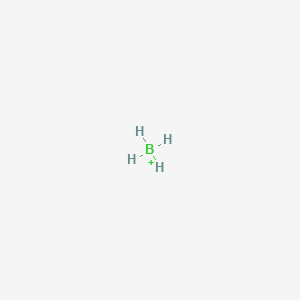
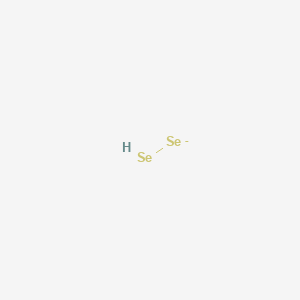

![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)
